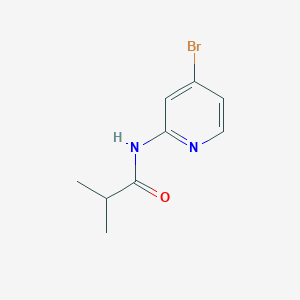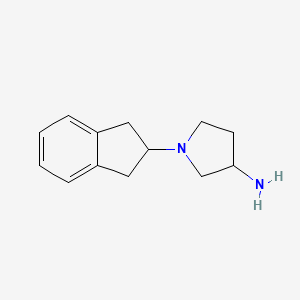
1-(2,3-二氢-1H-茚-2-基)吡咯烷-3-胺
描述
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a dihydroindene moiety
科学研究应用
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways.
Pharmacokinetics
The indole nucleus is a common feature in many synthetic drug molecules , suggesting that this compound might have favorable pharmacokinetic properties.
Result of Action
Given the biological activities associated with indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), which is involved in the regulation of histone methylation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their activity.
Cellular Effects
The effects of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in certain cell types . This modulation can lead to changes in cellular responses to external stimuli and overall cell behavior.
Molecular Mechanism
At the molecular level, 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localizations can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. One common method involves the use of a catalyst such as concentrated sulfuric acid to facilitate the reaction . The reaction is carried out in a solvent like dioxane, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
化学反应分析
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the indene moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
相似化合物的比较
Similar Compounds
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a dihydroindene moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFVGTNACUWEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


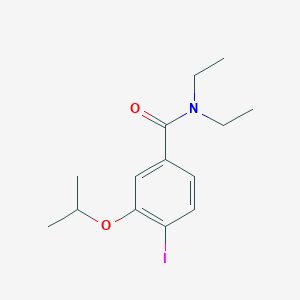
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
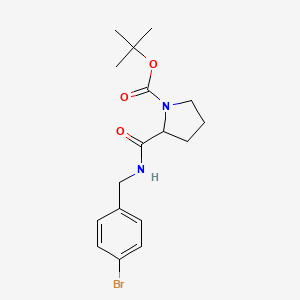
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
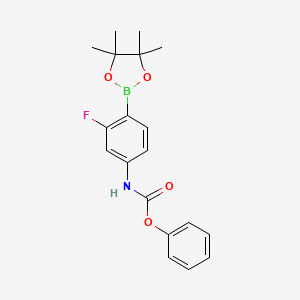
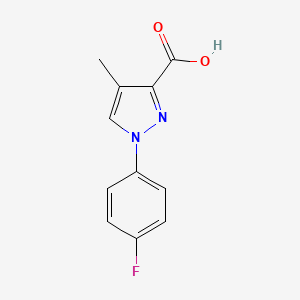
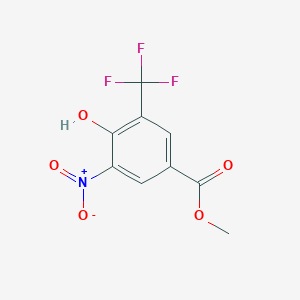
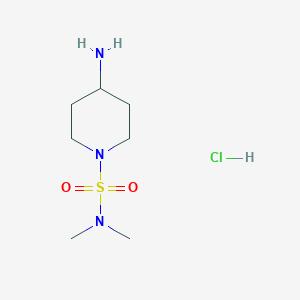
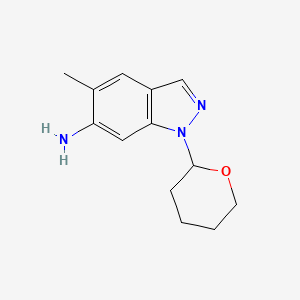
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)


![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)
